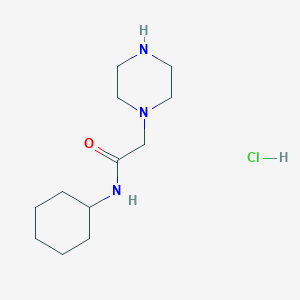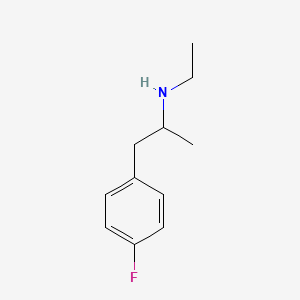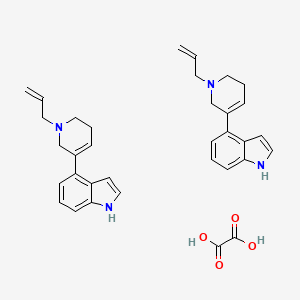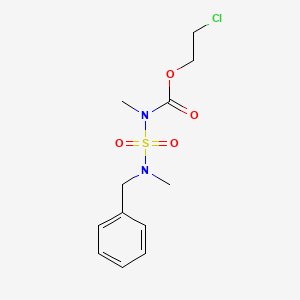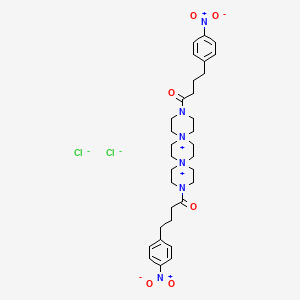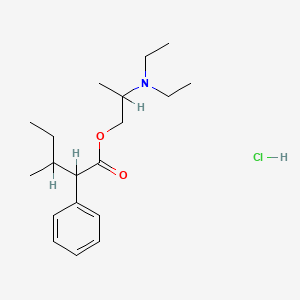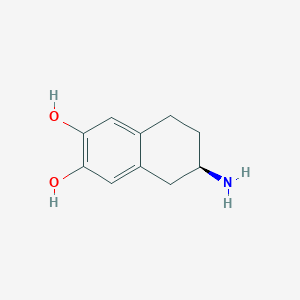
2,3-Naphthalenediol, 6-amino-5,6,7,8-tetrahydro-, (6R)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Naphthalenediol, 6-amino-5,6,7,8-tetrahydro-, (6R)- is a chemical compound with the molecular formula C10H13NO2 It is a derivative of naphthalene, characterized by the presence of two hydroxyl groups and an amino group on a tetrahydronaphthalene backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Naphthalenediol, 6-amino-5,6,7,8-tetrahydro-, (6R)- typically involves the reduction of naphthalene derivatives followed by functional group modifications.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of advanced catalysts and automated systems can enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
2,3-Naphthalenediol, 6-amino-5,6,7,8-tetrahydro-, (6R)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be further reduced to form fully saturated derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Reagents such as alkyl halides and acyl chlorides are used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Fully saturated naphthalene derivatives.
Substitution: Various substituted naphthalene derivatives depending on the reagents used.
Applications De Recherche Scientifique
2,3-Naphthalenediol, 6-amino-5,6,7,8-tetrahydro-, (6R)- has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2,3-Naphthalenediol, 6-amino-5,6,7,8-tetrahydro-, (6R)- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, its antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Naphthalenol, 5,6,7,8-tetrahydro-: Similar structure but lacks the amino group.
1,2,5-Naphthalenetriol, 6-amino-5,6,7,8-tetrahydro-: Contains an additional hydroxyl group.
2,3-Naphthalenediol, 6-amino-5,6,7,8-tetrahydro-6-(hydroxymethyl)-: Contains an additional hydroxymethyl group.
Uniqueness
2,3-Naphthalenediol, 6-amino-5,6,7,8-tetrahydro-, (6R)- is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties. Its combination of hydroxyl and amino groups on a tetrahydronaphthalene backbone makes it a versatile compound for various applications .
Propriétés
Numéro CAS |
71074-51-6 |
|---|---|
Formule moléculaire |
C10H13NO2 |
Poids moléculaire |
179.22 g/mol |
Nom IUPAC |
(6R)-6-amino-5,6,7,8-tetrahydronaphthalene-2,3-diol |
InChI |
InChI=1S/C10H13NO2/c11-8-2-1-6-4-9(12)10(13)5-7(6)3-8/h4-5,8,12-13H,1-3,11H2/t8-/m1/s1 |
Clé InChI |
ASXGAOFCKGHGMF-MRVPVSSYSA-N |
SMILES isomérique |
C1CC2=CC(=C(C=C2C[C@@H]1N)O)O |
SMILES canonique |
C1CC2=CC(=C(C=C2CC1N)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




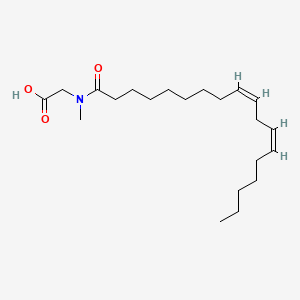
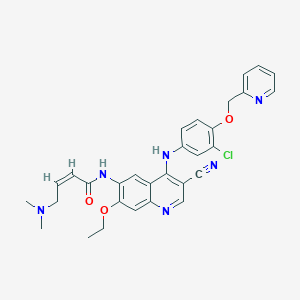

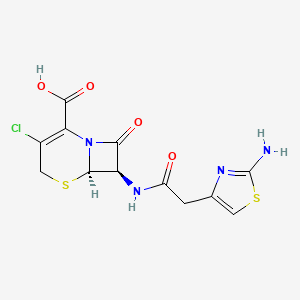
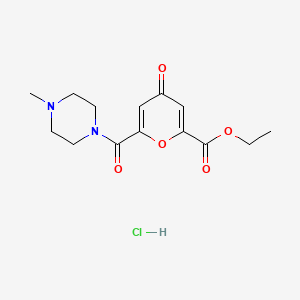
![methyl 4-[2-(2-methyl-4,5-dihydroimidazol-1-yl)ethoxy]benzoate;oxalic acid](/img/structure/B12771957.png)
